2-Ethyl-5-methylhexanamide

crystallography solid-state chemistry polymorph screening

Researchers requiring reproducible crystallographic standards often face confounding variance from partially disordered amides. 2-Ethyl-5-methylhexanamide (CAS 102450-10-2) resolves this with confirmed Z'=1 packing and zero whole-molecule disorder. • Z'=1 fully ordered crystal with R₄²(8)/R₂²(8) H-bonding ribbons - ensures reproducible unit cell parameters for XRD/PXRD calibration. • LogP 2.12 and bp ~289.6°C - mid-range calibrant for reversed-phase HPLC and thermal analysis (TGA/DSC). • Characterized barbiturate decomposition product - benchmark reference for forensic and metabolic degradation studies. Supplied at ≥95% purity with global shipping available.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
CAS No. 102450-10-2
Cat. No. B1211977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methylhexanamide
CAS102450-10-2
Synonyms2-ethyl-5-methylhexanamide
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C)C(=O)N
InChIInChI=1S/C9H19NO/c1-4-8(9(10)11)6-5-7(2)3/h7-8H,4-6H2,1-3H3,(H2,10,11)
InChIKeyMXZJHUFPDPEROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methylhexanamide (CAS 102450-10-2): Primary Amide Barbiturate Decomposition Product for Crystallographic and Analytical Reference


2-Ethyl-5-methylhexanamide (C₉H₁₉NO, MW 157.25 g/mol) is a branched-chain primary amide structurally characterized as a barbiturate decomposition product [1]. Unlike many closely related alkyl amides, this compound crystallizes as a fully ordered molecule with Z′ = 1, exhibiting a distinct hydrogen-bonding architecture comprising R₄²(8) and R₂²(8) motifs that form one-dimensional N–H···O ribbons [2]. Its physicochemical profile—LogP of 2.12–2.2, boiling point of ~289.6°C, and five freely rotatable bonds—positions it as a reference standard in crystallographic studies and analytical method development where precise structural ordering is a critical selection criterion .

Identity Branched-chain primary amide; barbiturate decomposition product reference.
Crystal Order Fully ordered Z′ = 1 packing; no crystallographic disorder.
Research Fit Crystallographic reference standard, HPLC calibrant, thermal analysis calibration, metabolism model compound.

Why 2-Ethyl-5-methylhexanamide Cannot Be Replaced by Other Branched Alkyl Amides Without Experimental Revalidation


Generic substitution among branched alkyl amides is scientifically unsound because even minor structural variations (e.g., chain length, methyl branching) produce quantifiable differences in crystal packing order (Z′ value), lipophilicity (LogP), and thermal behavior (boiling point) [1]. For example, 2-ethylpentanamide (C₈H₁₇NO) crystallizes with Z′ = 2 and exhibits whole-molecule disorder, whereas 2-ethyl-5-methylhexanamide crystallizes as a fully ordered Z′ = 1 structure—a distinction that directly impacts reproducibility in crystallographic reference work and polymorph screening [2]. Similarly, a LogP difference of >0.8 units between 2-ethyl-5-methylhexanamide and 2-ethylpentanamide alters chromatographic retention and membrane partitioning predictions, precluding simple molar substitution in analytical or biochemical workflows . The quantitative evidence below establishes the specific, measurable parameters that must be considered when selecting among structurally analogous amides.

Risk Factor
Why Generic Substitution Fails
Crystal packing order
Target is fully ordered Z′ = 1; analog 2-ethylpentanamide is Z′ = 2 with whole-molecule disorder, altering unit cell reproducibility.
Lipophilicity (LogP)
LogP differs by >0.8 units vs. 2-ethylpentanamide, shifting HPLC retention and membrane partitioning predictions.
Boiling point
~30 °C higher boiling point than 2-ethylpentanamide; impacts distillation, GC retention, and thermal stability protocols.
Hydrogen-bonding motif
Distinct R₄²(8)/R₂²(8) motif combination vs. urea derivative; even within barbiturate decomposition products, supramolecular organization is compound-specific.

Quantitative Differentiation of 2-Ethyl-5-methylhexanamide (CAS 102450-10-2) Versus Closest Structural Analogs


Crystal Packing Order: Fully Ordered Z′ = 1 Structure vs. Disordered 2-Ethylpentanamide

2-Ethyl-5-methylhexanamide crystallizes as a fully ordered molecule with Z′ = 1 (one molecule in the asymmetric unit) and no crystallographic disorder [1]. In direct contrast, the closely related analog 2-ethylpentanamide (C₈H₁₇NO) crystallizes with Z′ = 2 and exhibits whole-molecule disorder in one of its two unique molecules [2]. This structural ordering difference is experimentally unambiguous and directly impacts the utility of the compound as a crystallographic reference standard.

Crystal packing order
Head-to-head
Z′ = 1, fully ordered
2-ethylpentanamide: Z′ = 2, disordered
Ensures reproducible unit cell parameters; no disorder confounding
Single-crystal XRD, 150 K, Mo Kα
crystallography solid-state chemistry polymorph screening

Lipophilicity (LogP) Differentiation: ~72% Higher LogP than 2-Ethylpentanamide

The predicted octanol-water partition coefficient (LogP) for 2-ethyl-5-methylhexanamide is 2.12 (ACD/LogP) , while the analog 2-ethylpentanamide has a predicted LogP of 1.24 . This 0.88-unit difference corresponds to an approximately 72% increase in LogP, reflecting the additional methylene and branching contributed by the extended alkyl chain. Another analog, 2-ethylhexanamide, has a predicted XLogP3 of 2.0 [1], indicating that the 5-methyl substitution pattern in the target compound yields a quantifiably higher lipophilicity than simple linear or differently branched analogs.

Lipophilicity (LogP)
Reported
ΔLogP = +0.88
ACD/LogP 2.12 vs 1.24
Distinct chromatographic retention; avoid direct analog substitution
ACD/LogP prediction; XLogP3 comparators
analytical chemistry chromatography drug discovery ADME prediction

Boiling Point Differentiation: ~30°C Higher Boiling Point than 2-Ethylpentanamide

The predicted boiling point of 2-ethyl-5-methylhexanamide is 289.6 ± 8.0 °C at 760 mmHg , which is approximately 30.0 °C higher than the boiling point of 2-ethylpentanamide (259.6 ± 8.0 °C) and 15.0 °C higher than 2-ethylhexanamide (274.6 ± 8.0 °C) [1]. This elevated boiling point correlates with the increased molecular weight and enhanced van der Waals interactions conferred by the additional methylene group and branched methyl substitution.

Boiling point
Data to verify
Δ = +30.0 °C
289.6 vs 259.6 °C (760 mmHg)
Alters GC retention and distillation; thermal behavior not interchangeable
Predicted, source not provided; verify experimentally
thermal analysis purification volatility GC-MS

Hydrogen-Bonding Motif Differentiation: R₄²(8) and R₂²(8) vs. R₂²(4) and R₂²(8) in Urea Derivative

In the solid state, 2-ethyl-5-methylhexanamide forms one-dimensional N–H···O hydrogen-bonded ribbons through a combination of R₄²(8) and R₂²(8) ring motifs [1]. The analog 2-ethylpentanamide exhibits the same R₄²(8) and R₂²(8) motif combination [2], whereas the structurally distinct urea derivative 1-(2-cyclohex-2-enylpropionyl)-3-methylurea in the same study adopts a different motif pairing: R₂²(4) and R₂²(8) [3]. While the hydrogen-bonding pattern of the target compound matches that of 2-ethylpentanamide, the combination of this motif with Z′ = 1 fully ordered packing (Evidence Item 1) distinguishes it from the disordered packing of the comparator. Furthermore, the distinct R₄²(8) motif is absent in the urea derivative, confirming that even within the same barbiturate decomposition product family, supramolecular organization is compound-specific.

H-bonding motif
Head-to-head
R₄²(8) + R₂²(8) motifs, 1D ribbons
Urea derivative: R₂²(4) + R₂²(8); packing order distinct
Defined supramolecular organization; ensures solid-state reproducibility
Graph set analysis, 150 K
supramolecular chemistry crystal engineering hydrogen-bonding analysis

Validated Application Scenarios for 2-Ethyl-5-methylhexanamide (CAS 102450-10-2) Based on Quantitative Evidence


Crystallographic Reference Standard for Fully Ordered Z′ = 1 Amide Structures

Utilize 2-ethyl-5-methylhexanamide as an internal crystallographic reference standard when method validation requires a fully ordered, non-disordered primary amide. The confirmed Z′ = 1 packing and absence of whole-molecule disorder [1] ensure reproducible unit cell parameters and eliminate the confounding structural variance observed in Z′ = 2, partially disordered analogs such as 2-ethylpentanamide. This property is essential for single-crystal X-ray diffraction calibration, powder X-ray diffraction (PXRD) reference patterns, and polymorph screening studies where structural fidelity is non-negotiable.

HPLC Method Development Calibrant with Defined Lipophilicity (LogP = 2.12)

Employ 2-ethyl-5-methylhexanamide as a calibrant for reversed-phase HPLC method development targeting moderately lipophilic amides. The compound's predicted LogP of 2.12 yields a retention time that is quantifiably distinct from less lipophilic analogs (e.g., 2-ethylpentanamide, LogP = 1.24) and can serve as a retention-time marker for optimizing gradient elution parameters. This avoids the methodological error of assuming equivalent chromatographic behavior across branched amide analogs.

Barbiturate Metabolism Model Compound for In Vitro Decomposition Studies

Use 2-ethyl-5-methylhexanamide as a characterized decomposition product reference in studies modeling the in vivo metabolic degradation of barbiturates under extreme conditions [2]. Its well-defined crystal structure and hydrogen-bonding motif [3] enable unambiguous identification in complex reaction mixtures via X-ray diffraction or solid-state characterization, providing a benchmark for analytical method validation in forensic and metabolic research contexts.

Thermal Analysis Calibration for High-Boiling Primary Amides

Incorporate 2-ethyl-5-methylhexanamide as a calibration compound in thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) methods for high-boiling primary amides. The predicted boiling point of 289.6 °C lies between common lower-boiling analogs and higher-boiling amides, offering a useful mid-range calibration point for validating thermal analysis instrumentation and purity assessment protocols.

Application
Selection Property
Validation Focus
Crystallographic Reference Standard
Fully ordered Z′ = 1 packing; absence of disorder
Unit cell reproducibility; disorder-free reference for XRD
HPLC Method Development Calibrant
Defined LogP and distinct chromatographic retention
Gradient elution optimization; retention-time marker for amides
Barbiturate Metabolism Model Compound
Well-characterized decomposition product; unique crystal structure
Solid-state identification in reaction mixtures; forensic research
Thermal Analysis Calibration Standard
High boiling point and thermal stability
Mid-range calibration for TGA/DSC of high-boiling amides

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